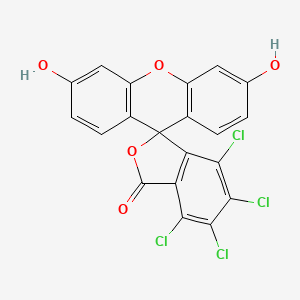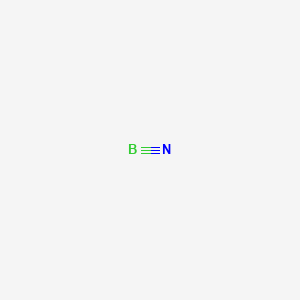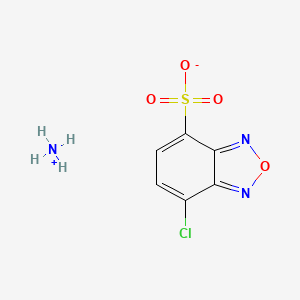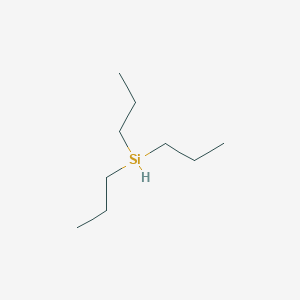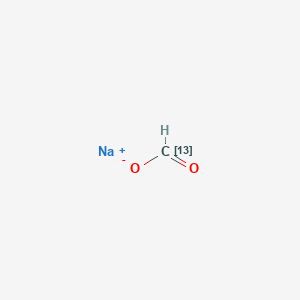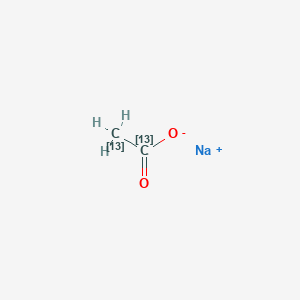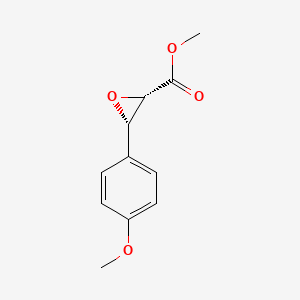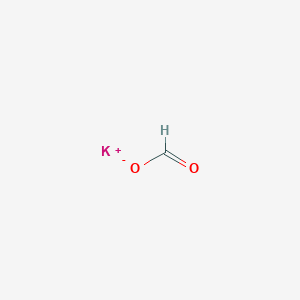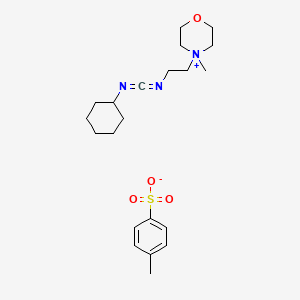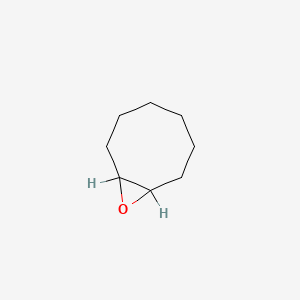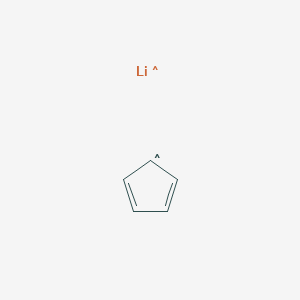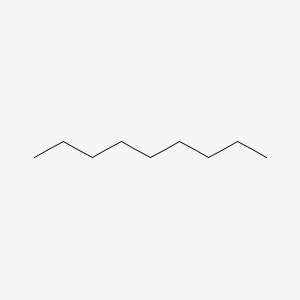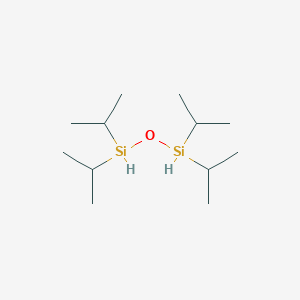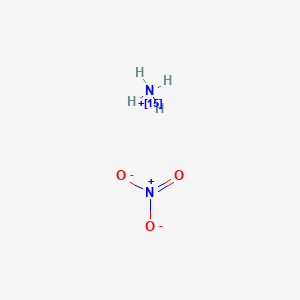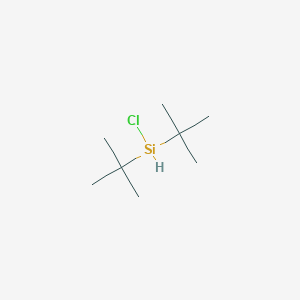
Ditert-butylchlorosilane
Overview
Description
Ditert-butylchlorosilane is an organosilicon compound with the chemical formula C8H19ClSi . It is a clear, colorless liquid that is commonly used as a reagent in organic synthesis. The compound is known for its ability to introduce silicon functional groups into organic molecules, making it a valuable tool in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditert-butylchlorosilane can be synthesized through several methods:
Chlorination of Ditert-butylsilane: This method involves the reaction of ditert-butylsilane with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound.
Reaction with Silicon Tetrachloride: Another method involves the reaction of silicon tetrachloride with tert-butyllithium. This reaction produces this compound along with other by-products.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chlorination processes. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified through distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ditert-butylchlorosilane undergoes several types of chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols or amines.
Hydrolysis: The compound reacts rapidly with water to form ditert-butylsilanol and hydrochloric acid.
Oxidation: It can be oxidized to form ditert-butylsilanol.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Reaction Conditions: These reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products
Ditert-butylsilanol: Formed through hydrolysis or oxidation.
Substituted Silanes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ditert-butylchlorosilane has a wide range of applications in scientific research:
Organic Synthesis: It is used to introduce silicon functional groups into organic molecules, which can alter the physical and chemical properties of the resulting compounds.
Surface Modification: The compound is used to modify the surface properties of materials, improving their wettability and adhesion characteristics.
Catalyst Preparation: It is used in the preparation of silicon-based catalysts for various chemical reactions.
Polymer Chemistry: this compound is used as a crosslinking agent in the production of silicon-based polymers such as silicone rubber.
Mechanism of Action
The mechanism by which ditert-butylchlorosilane exerts its effects involves the formation of silicon-carbon bonds. The compound acts as an electrophile, reacting with nucleophiles to form new silicon-containing compounds. This process often involves the cleavage of the silicon-chlorine bond and the formation of a new silicon-nucleophile bond.
Comparison with Similar Compounds
Similar Compounds
Trimethylchlorosilane: Another organosilicon compound used in organic synthesis.
Triethylchlorosilane: Similar to trimethylchlorosilane but with ethyl groups instead of methyl groups.
Dimethylchlorosilane: Contains two methyl groups and one chlorine atom bonded to silicon.
Uniqueness
Ditert-butylchlorosilane is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in applications where controlled reactivity is desired.
Properties
IUPAC Name |
ditert-butyl(chloro)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClSi/c1-7(2,3)10(9)8(4,5)6/h10H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWXFZNXPZTBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[SiH](C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


